4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .
Synthesis Analysis
The synthesis of Fmoc protected amino acids typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the desired ester. The exact synthesis pathway for this specific compound was not found in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a carbonyl group, which is then linked to an amino group and a pyrrole ring . The exact molecular weight of the compound was not found in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its role as a protected amino acid in peptide synthesis. The Fmoc group can be removed under mildly acidic conditions, allowing the amino acid to participate in peptide bond formation .Scientific Research Applications
Peptide Synthesis
The compound is used as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Stability and Shelf-life
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life . This makes it suitable for long-term storage and use in various research applications .
Aqueous Washing Operations
The compound is stable in aqueous washing operations . This property is beneficial in laboratory settings where the compound might be exposed to water or other aqueous solutions .
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds . For example, it can be used in the synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid .
C-H Activation Methodology
The compound can be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
Mechanism of Action
Target of Action
It is known that fmoc (9h-fluoren-9-ylmethoxycarbonyl) compounds are generally used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .
Mode of Action
The compound, being an Fmoc amino acid derivative, likely interacts with its targets by serving as a building block in peptide chains . The Fmoc group protects the amino acid during the synthesis process and is removed under specific conditions to allow the formation of peptide bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide chains, which are crucial components of proteins. Proteins play various roles in the body, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Result of Action
The result of the compound’s action would be the successful synthesis of a peptide chain . This could then fold into a functional protein, depending on the specific sequence of amino acids in the chain.
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . In the context of peptide synthesis, the reaction conditions are carefully controlled to ensure successful coupling and deprotection steps .
Safety and Hazards
Based on the retrieved data, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The use of Fmoc protected amino acids like this compound is crucial in peptide synthesis, which has applications in various fields including drug discovery, chemical biology, and materials science. Future research may focus on improving the efficiency and selectivity of Fmoc removal, developing new methods for peptide synthesis, and exploring new applications for peptides .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRPKWXGCOWBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373270 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
195387-29-2 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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